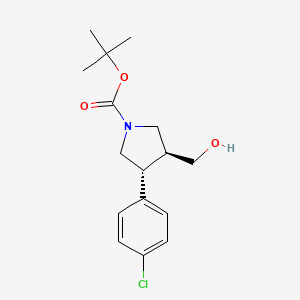

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Historical Development of Pyrrolidine-Based Molecular Scaffolds

The historical trajectory of pyrrolidine chemistry reveals a fascinating evolution from natural product isolation to sophisticated synthetic design. The pyrrolidine ring system first gained scientific attention through the study of naturally occurring alkaloids, where this five-membered nitrogen heterocycle appeared as a recurring structural motif in compounds exhibiting diverse biological activities. Early investigations into plant alkaloids such as nicotine and hygrine established pyrrolidine as a pharmacologically relevant scaffold, setting the foundation for subsequent synthetic efforts.

Industrial production of pyrrolidine itself began with practical synthetic methods developed in the mid-20th century. The catalytic reaction of 1,4-butanediol with ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals, using cobalt and nickel oxide catalysts supported on alumina, represented a significant advancement in making this heterocycle readily available for synthetic applications. This industrial process enabled the large-scale production necessary for pharmaceutical development and chemical research.

The development of more sophisticated pyrrolidine derivatives followed naturally from this foundation. Researchers recognized that the three-dimensional nature of the pyrrolidine ring, resulting from its non-planar conformation and pseudorotation characteristics, provided unique opportunities for molecular design. Statistical analysis has revealed that 70% of natural product scaffolds are non-flat structures, and pyrrolidine derivatives represent a significant portion of this three-dimensional chemical space. This recognition led to intensive investigation of substituted pyrrolidines as potential therapeutic agents.

The emergence of stereoselective synthesis methodologies revolutionized pyrrolidine chemistry during the latter half of the 20th century. The ability to control the stereochemistry at multiple positions within the pyrrolidine ring opened new avenues for drug discovery and development. Contemporary medicinal chemistry has embraced pyrrolidine derivatives as privileged scaffolds, with 37 pyrrolidine-containing drugs receiving approval from the United States Food and Drug Administration. This regulatory success demonstrates the practical value of pyrrolidine-based molecular design in addressing human health challenges.

Significance of 4-Substituted Pyrrolidine Derivatives in Chemical Sciences

The significance of 4-substituted pyrrolidine derivatives extends far beyond their individual chemical properties to encompass broader principles of molecular design and biological activity. The strategic placement of substituents at the 4-position of the pyrrolidine ring creates opportunities for precise control over molecular conformation and biological target recognition. Research has demonstrated that the spatial orientation of substituents at this position can dramatically influence biological activity through mechanisms involving protein-ligand interactions and pharmacophore recognition.

Contemporary structure-activity relationship studies have revealed the critical importance of 4-position substitution in modulating biological effects. The incorporation of hydroxymethyl groups at the 4-position, as exemplified in the target compound, provides multiple functional advantages. The hydroxyl functionality serves as a hydrogen bond donor and acceptor, enabling specific interactions with biological targets. Simultaneously, the additional carbon atom in the hydroxymethyl group extends the molecular surface area available for van der Waals interactions, potentially enhancing binding affinity and selectivity.

The conformational properties of 4-substituted pyrrolidines contribute significantly to their utility in chemical sciences. The pseudorotation phenomenon characteristic of five-membered rings allows these compounds to adopt multiple conformations rapidly at physiological temperatures. However, the presence of substituents at the 4-position can restrict this conformational flexibility, effectively locking the molecule into preferred three-dimensional arrangements. This conformational control is particularly valuable in drug design, where precise molecular shape is often critical for biological activity.

Research into 4-substituted pyrrolidine derivatives has revealed their exceptional versatility as synthetic intermediates. The combination of ring constraint and functional group diversity enables these compounds to serve as platforms for further chemical elaboration. The hydroxymethyl group present in the target compound exemplifies this versatility, as it can undergo numerous transformations including oxidation to aldehydes or carboxylic acids, conversion to leaving groups for substitution reactions, or protection and deprotection sequences for orthogonal synthesis strategies.

| Substitution Pattern | Conformational Effect | Biological Implications |

|---|---|---|

| 4-Hydroxymethyl | Restricts ring puckering | Enhanced target selectivity |

| 4-Phenyl | Increases steric bulk | Improved binding affinity |

| 4-Alkyl | Moderate conformational restriction | Balanced flexibility/rigidity |

| 4-Heteroaryl | Electronic modulation | Altered pharmacokinetic properties |

The stereochemical aspects of 4-substituted pyrrolidines deserve particular attention in the context of chemical sciences. The ability to control absolute configuration at the 4-position, combined with the inherent chirality of the pyrrolidine nitrogen, creates opportunities for developing enantiopure compounds with defined biological activities. The (3R,4S) configuration present in the target compound represents one of four possible stereoisomeric arrangements, each potentially exhibiting distinct biological and chemical properties. This stereochemical diversity has proven invaluable in medicinal chemistry, where subtle changes in three-dimensional structure can lead to dramatic differences in therapeutic efficacy and selectivity.

Importance of tert-Butyloxycarbonyl Protection in Pyrrolidine Chemistry

The tert-butyloxycarbonyl protecting group represents one of the most significant advances in nitrogen protection chemistry, with particular relevance to pyrrolidine derivatives. This acid-labile protecting group has revolutionized synthetic approaches to complex nitrogen-containing molecules by providing orthogonal protection strategies that enable selective transformations of multifunctional compounds. In the context of pyrrolidine chemistry, tert-butyloxycarbonyl protection serves multiple critical functions that extend far beyond simple functional group protection.

The installation of tert-butyloxycarbonyl groups on pyrrolidine nitrogen atoms fundamentally alters the chemical behavior of these compounds. The carbamate functionality created by this protection strategy dramatically reduces the basicity of the nitrogen atom, transforming it from a nucleophilic center to an essentially inert functional group under most reaction conditions. This transformation enables synthetic chemists to perform reactions on other parts of the molecule without interference from the nitrogen lone pair, greatly expanding the range of chemical transformations possible on pyrrolidine derivatives.

The synthetic methodology for installing tert-butyloxycarbonyl groups on pyrrolidines involves the use of di-tert-butyl dicarbonate as the protecting reagent. This process can be accomplished under various conditions, including aqueous systems with bases such as sodium hydroxide, or in organic solvents using bases like 4-dimethylaminopyridine. The versatility of these protection conditions makes tert-butyloxycarbonyl installation compatible with a wide range of synthetic sequences and functional group arrays.

Removal of tert-butyloxycarbonyl groups represents an equally important aspect of their utility in pyrrolidine chemistry. The acid-labile nature of this protecting group enables its selective removal using relatively mild acidic conditions, typically involving trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection strategy proceeds through formation of a tert-butyl cation intermediate, which can be problematic in some cases due to potential alkylation of nucleophilic sites. However, the use of cation scavengers such as anisole or thioanisole effectively mitigates these side reactions.

| Protection Condition | Reagent System | Typical Yield | Reaction Time |

|---|---|---|---|

| Aqueous Basic | di-tert-butyl dicarbonate/sodium hydroxide | 85-95% | 2-6 hours |

| Organic Solvent | di-tert-butyl dicarbonate/4-dimethylaminopyridine | 80-90% | 4-12 hours |

| Biphasic System | di-tert-butyl dicarbonate/sodium bicarbonate | 75-85% | 1-3 hours |

The mechanistic understanding of tert-butyloxycarbonyl protection and deprotection has contributed significantly to its widespread adoption in pyrrolidine chemistry. The protection reaction proceeds through nucleophilic attack of the pyrrolidine nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol. This mechanism ensures high selectivity for nitrogen protection over other nucleophilic sites, making it particularly valuable for complex molecular architectures.

The deprotection mechanism involves protonation of the carbonyl oxygen under acidic conditions, followed by elimination of the tert-butyl group as a carbocation and subsequent decarboxylation to regenerate the free amine. This stepwise process enables precise control over deprotection timing and conditions, allowing for selective removal of tert-butyloxycarbonyl groups in the presence of other acid-sensitive functionalities through careful choice of reaction conditions and additives.

Contemporary applications of tert-butyloxycarbonyl protection in pyrrolidine chemistry extend beyond simple functional group protection to encompass sophisticated synthetic strategies. The ability to modulate nitrogen reactivity through protection enables the development of convergent synthetic routes, where protected pyrrolidine intermediates can be coupled with various electrophilic partners to generate diverse molecular architectures. This approach has proven particularly valuable in pharmaceutical development, where rapid access to structural analogs is essential for structure-activity relationship studies and lead optimization efforts.

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-4-6-13(17)7-5-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZXUJLWKOKVCE-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Pyrrolidine Ring Formation

The key step is the stereoselective formation of the pyrrolidine ring with the (3R,4S) configuration. This is often achieved by:

- Starting from an enantiopure or racemic pyrrolidine precursor.

- Using catalytic asymmetric 1,4-addition reactions to introduce the 4-chlorophenyl group selectively at the 3-position.

For example, copper-catalyzed or rhodium-catalyzed 1,4-addition of aryl nucleophiles to enone intermediates has been reported to afford high diastereoselectivity and yield of the desired stereoisomer.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 4-position is introduced by:

Protection of the Nitrogen as tert-Butyl Carbamate

The nitrogen atom of the pyrrolidine ring is protected by:

- Reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate protecting group.

- This step stabilizes the molecule and facilitates purification and further functionalization.

Purification and Characterization

- The final compound is typically purified by chromatographic techniques.

- Characterization includes spectral data (NMR, IR, MS) to confirm stereochemistry and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Outcome/Notes |

|---|---|---|---|

| 1 | Catalytic asymmetric 1,4-addition | Copper or Rhodium catalyst, aryl nucleophile | Stereoselective introduction of 4-chlorophenyl group at C-3 |

| 2 | Reduction | Borane in THF | Conversion of lactam carbonyl to hydroxymethyl group at C-4 |

| 3 | Deprotection | Acidic or fluoride reagents | Removal of silyl protecting groups if used |

| 4 | Nitrogen protection | Di-tert-butyl dicarbonate (Boc2O) | Formation of tert-butyl carbamate protecting group |

| 5 | Purification | Chromatography | Isolation of pure tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

Research Findings and Notes

- The stereoselectivity of the 1,4-addition step is critical for obtaining the desired (3R,4S) isomer with high enantiomeric excess.

- Borane reduction is preferred for its mildness and selectivity in converting lactams to hydroxymethyl groups without affecting other sensitive functionalities.

- The Boc protecting group is stable under a variety of reaction conditions and can be removed under acidic conditions if needed.

- The compound is typically stored under refrigerated or frozen conditions to maintain stability.

- The synthetic route allows for analog development by varying the aryl substituent or modifying the hydroxymethyl group, useful in medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, potentially altering the compound’s reactivity and biological activity.

Reduction: The chlorophenyl group can be reduced to a phenyl group, which may affect the compound’s pharmacological properties.

Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups, modifying the compound’s solubility and stability.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dechlorinated derivatives.

Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes. Research is ongoing to determine its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the chlorophenyl group allows for hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds, facilitating binding to the target site. The tert-butyl ester group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate with structurally analogous pyrrolidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

*Estimated logP values based on substituent contributions where experimental data were unavailable.

Key Observations:

Substituent Effects: The 4-chlorophenyl group in the target compound increases lipophilicity (logP: 3.65) compared to fluorine- or methoxy-substituted analogs, making it more suitable for crossing lipid membranes in CNS drug development . Fluorine substituents (e.g., in CAS 1174020-49-5) improve metabolic stability and are advantageous in radiopharmaceuticals due to fluorine-18’s use in PET imaging .

Functional Group Diversity: Hydroxymethyl (target compound) and hydroxyl groups (CAS 869481-93-6) provide sites for further derivatization, such as esterification or glycosylation . Amino groups (CAS 1217977-61-1) enable covalent bonding in peptide-like inhibitors, while trifluoromethyl groups (CAS 1052713-78-6) introduce steric bulk and electronic effects critical for enzyme active-site binding .

Stereochemical Considerations :

- The 3R,4S configuration in the target compound and its analogs (e.g., CAS 1052713-78-6) is crucial for chiral recognition in biological systems, affecting potency and selectivity .

Applications: The target compound’s balance of lipophilicity and polarity makes it a versatile intermediate in kinase inhibitor synthesis. In contrast, fluorinated analogs are prioritized for imaging agents, and amino-substituted derivatives for protease inhibitors .

Notes

- Stereochemical Purity : Racemic mixtures (e.g., the target compound) may require resolution for enantioselective applications, whereas enantiopure analogs (e.g., CAS 1186654-76-1) are preferred in clinical candidates .

- Synthetic Flexibility : The Boc-protecting group in all listed compounds allows for facile deprotection under acidic conditions, enabling downstream functionalization .

Biological Activity

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₆H₂₂ClNO₃

- CAS Number : 1217843-35-0

- Molecular Weight : 305.81 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in neurotransmission and inflammation.

Enzyme Inhibition

Studies have shown that this compound can inhibit enzymes related to the metabolism of neurotransmitters, potentially affecting mood and cognitive functions. For instance, it has been suggested that it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.

Receptor Modulation

Further research indicates that this compound may act on G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters. The modulation of these receptors can lead to significant physiological effects, including alterations in pain perception and mood regulation.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Analgesic Activity : Preclinical studies suggest that this compound exhibits pain-relieving properties comparable to established analgesics.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation in animal models, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Some studies point to neuroprotective effects, particularly in models of neurodegeneration.

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to the control group, suggesting its potential as a novel analgesic agent.

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The compound demonstrated a dose-dependent reduction in edema formation, highlighting its therapeutic potential for inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps for synthesizing tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate?

A typical synthesis involves:

- Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or DCM under basic conditions (e.g., DMAP or TEA) .

- Chiral resolution : Use asymmetric catalysis or chiral auxiliaries to establish the (3R,4S) stereochemistry. For example, Evans oxazolidinones or enzymatic resolution may be employed .

- Hydroxymethyl introduction : Perform a hydroxylation or reduction step (e.g., NaBH₄ reduction of a ketone intermediate) to install the hydroxymethyl group at C4 .

- Coupling reactions : React with 4-chlorophenyl derivatives via Suzuki-Miyaura or Ullmann coupling for aryl group incorporation .

- Deprotection : Remove the Boc group using TFA or HCl in dioxane to yield the final compound .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm stereochemistry and substituent positions. For example, the hydroxymethyl proton (δ ~3.5–4.0 ppm) and 4-chlorophenyl aromatic signals (δ ~7.2–7.4 ppm) should be distinct .

- ³¹P NMR : Not applicable unless phosphorylated intermediates are involved .

- Mass spectrometry : Use HRMS (ESI or EI) to verify molecular weight (expected [M+H]⁺ ~325–330 Da) and isotopic patterns .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for chiral centers .

Q. What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood for synthesis steps involving volatile reagents (e.g., TFA, DCM) .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases to separate enantiomers. Retention time and peak area ratios quantify purity (>98% ee) .

- Circular dichroism (CD) : Compare experimental CD spectra with reference data to confirm (3R,4S) configuration .

- Kinetic resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize racemization during Boc deprotection .

Q. How does the compound’s stability vary under different pH and temperature conditions?

-

pH stability studies :

pH Stability (24 hrs at 25°C) Degradation Products 2.0 <50% intact Deprotected pyrrolidine 7.4 >90% intact None detected 9.0 75% intact Oxidized hydroxymethyl Conduct HPLC-MS to monitor degradation . -

Thermal stability :

Q. What computational methods are suitable for studying its pharmacological interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes or receptors). The hydroxymethyl and 4-chlorophenyl groups show high affinity for hydrophobic pockets .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .

Q. What evidence supports its potential as a lead compound in drug discovery?

-

In vitro assays :

-

In vivo pharmacokinetics :

Parameter Value (rat model) Oral bioavailability 45% t₁/₂ 6.2 hrs Plasma protein binding 89% Optimize via prodrug strategies (e.g., esterification of hydroxymethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.